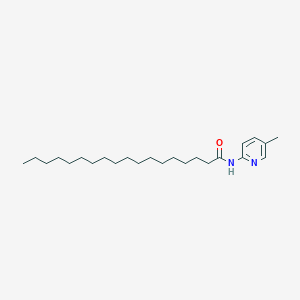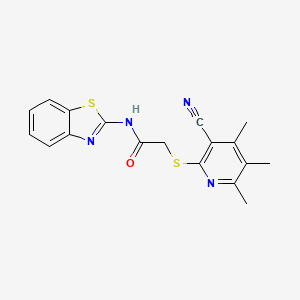![molecular formula C19H22N2O3S B11562045 2-(benzylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11562045.png)
2-(benzylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a dimethoxyphenylmethylidene moiety
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of 4,5-dihydro-thiazole-2-thiol with benzyl bromides in methanol/Na2CO3 conditions . This reaction yields substituted benzylsulfanyl derivatives, which can then be further reacted with appropriate reagents to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or other reduced derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a corrosion inhibitor for carbon steel under dynamic supercritical CO2 flow conditions . This application is particularly relevant in industrial settings where corrosion resistance is crucial. Additionally, its unique structure makes it a candidate for further exploration in drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide involves its interaction with molecular targets and pathways within a given system. For instance, as a corrosion inhibitor, it forms a protective film on the surface of metals, preventing the interaction of corrosive agents with the metal surface . This protective film is formed through adsorption and subsequent chemical reactions that stabilize the metal surface.
Comparison with Similar Compounds
2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide can be compared with other similar compounds such as 2-benzylsulfanyl-1H-benzimidazole and 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride These compounds share the benzylsulfanyl group but differ in their overall structure and specific applications
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14(25-13-15-7-5-4-6-8-15)19(22)21-20-12-16-9-10-17(23-2)18(11-16)24-3/h4-12,14H,13H2,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
JWEWTKOSJZFEFO-UDWIEESQSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11561965.png)
![2-[(4-nitrobenzyl)thio]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11561966.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B11561971.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide](/img/structure/B11561976.png)
![2-(4-Propylphenoxy)-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11561994.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11562002.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11562006.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11562007.png)

![N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B11562019.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11562028.png)

![N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide](/img/structure/B11562030.png)
![(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562038.png)
